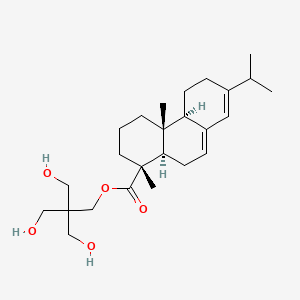
N,N'-Bis(sarcosyl)cystamine bis(trifluoroacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(sarcosyl)cystamine bis(trifluoroacetate) is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of sarcosyl groups and a cystamine backbone, which are further modified with trifluoroacetate groups. These structural features endow the compound with distinct chemical and biological properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(sarcosyl)cystamine bis(trifluoroacetate) typically involves the reaction of cystamine with sarcosine derivatives under specific conditions. The process generally includes the following steps:
Formation of Sarcosyl Derivatives: Sarcosine is reacted with an appropriate reagent to form sarcosyl derivatives.
Reaction with Cystamine: The sarcosyl derivatives are then reacted with cystamine in the presence of a suitable catalyst and solvent.
Trifluoroacetate Modification: The resulting product is further treated with trifluoroacetic acid to introduce the trifluoroacetate groups.
Industrial Production Methods
Industrial production of N,N’-Bis(sarcosyl)cystamine bis(trifluoroacetate) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(sarcosyl)cystamine bis(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds, reverting the compound to its thiol form.
Substitution: The trifluoroacetate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophilic reagents are employed for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Thiol-containing monomers.
Substitution: Derivatives with modified functional groups.
Applications De Recherche Scientifique
N,N’-Bis(sarcosyl)cystamine bis(trifluoroacetate) has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry and as a building block for complex molecular structures.
Biology: Employed in the study of protein folding and disulfide bond formation.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of N,N’-Bis(sarcosyl)cystamine bis(trifluoroacetate) involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in protein structure and function. The compound can interact with thiol groups in proteins, leading to the formation of stable disulfide-linked structures. This interaction is reversible, allowing for dynamic regulation of protein activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(acryloyl)cystamine: Similar in structure but with acryloyl groups instead of sarcosyl and trifluoroacetate groups.
N,N’-Bis(methacryloyl)cystamine: Contains methacryloyl groups, used in polymer chemistry.
N,N’-Bis(ethylenediamine)cystamine: Features ethylenediamine groups, used in coordination chemistry.
Uniqueness
N,N’-Bis(sarcosyl)cystamine bis(trifluoroacetate) is unique due to its combination of sarcosyl and trifluoroacetate groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific interactions with thiol groups and disulfide bond formation.
Propriétés
Numéro CAS |
97313-92-3 |
|---|---|
Formule moléculaire |
C14H24F6N4O6S2 |
Poids moléculaire |
522.5 g/mol |
Nom IUPAC |
2-(methylamino)-N-[2-[2-[[2-(methylamino)acetyl]amino]ethyldisulfanyl]ethyl]acetamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H22N4O2S2.2C2HF3O2/c1-11-7-9(15)13-3-5-17-18-6-4-14-10(16)8-12-2;2*3-2(4,5)1(6)7/h11-12H,3-8H2,1-2H3,(H,13,15)(H,14,16);2*(H,6,7) |
Clé InChI |
MJCSMJJNACYVAI-UHFFFAOYSA-N |
SMILES canonique |
CNCC(=O)NCCSSCCNC(=O)CNC.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


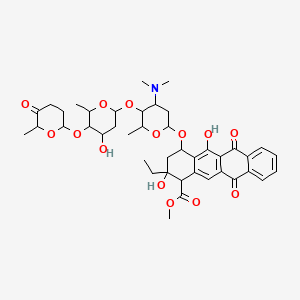
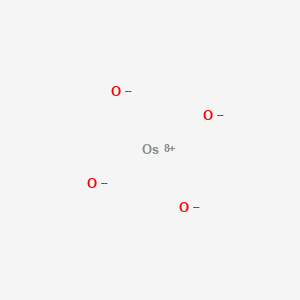


![(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride](/img/structure/B12780896.png)



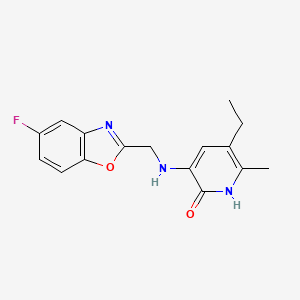
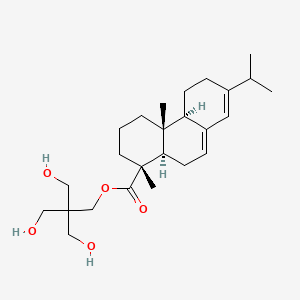

![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2-[5-[[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate](/img/structure/B12780937.png)
![dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate](/img/structure/B12780939.png)
